(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine is a chiral amine compound characterized by the presence of a difluorophenyl group and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-1-methylpyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with (S)-1-methylpyrrolidine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including:
Catalysts: The use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The difluorophenyl group and pyrrolidine ring play crucial roles in binding to these targets, influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine: Similar structure with chlorine atoms instead of fluorine.
(2S,3R)-2-(3,4-Dimethylphenyl)-1-methylpyrrolidin-3-amine: Contains methyl groups instead of fluorine.
(2S,3R)-2-(3,4-Dihydroxyphenyl)-1-methylpyrrolidin-3-amine: Features hydroxyl groups in place of fluorine.
Uniqueness
The presence of fluorine atoms in (2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.
Properties
IUPAC Name |
(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXBQGSQFNJU-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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